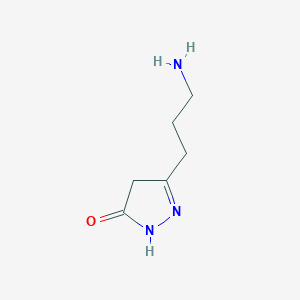

3-(3-aminopropyl)-4,5-dihydro-1H-pyrazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aminopropyl compounds are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalently attaching organic films to metal oxides such as silica and titania .

Synthesis Analysis

Aminopropyl compounds can be synthesized and applied in various ways. For instance, (3-Aminopropyl)triethoxysilane (APTES) modified magnetic graphene oxide was synthesized and applied in the adsorption of three heavy metals . Another study reported the synthesis of AuNPs anchored on silica using APTES .

Molecular Structure Analysis

The molecular structure of aminopropyl compounds can be complex. For example, the structural formula of (3-aminopropyl)triethoxysilane is C9H23NO3Si .

Chemical Reactions Analysis

Aminopropyl compounds can participate in various chemical reactions. For instance, (3-Aminopropyl)triethoxysilane was used in the formation of aminopropyl derivative of glass .

Physical And Chemical Properties Analysis

The physical and chemical properties of aminopropyl compounds can vary. For instance, (3-Aminopropyl)triethoxysilane has a molar mass of 221.372 g·mol −1, a density of 0.946 g/mL, a melting point of −70 °C, and a boiling point of 217 °C .

Scientific Research Applications

Antibacterial Activity

Research on pyrazolone derivatives, such as 3-(3-aminopropyl)-4,5-dihydro-1H-pyrazol-5-one, has led to the discovery of novel heterocyclic scaffolds with notable antibacterial properties. A study by Frolova et al. (2011) demonstrated the synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones through a multicomponent reaction involving 3-aminopyrazol-5-ones. These compounds exhibited significant antibacterial activities, showcasing the potential of pyrazolone derivatives in developing new antibacterial agents (Frolova et al., 2011).

Corrosion Inhibition

Another fascinating application of pyrazolone derivatives is in the field of corrosion inhibition. Yadav et al. (2016) synthesized pyranopyrazole derivatives and investigated their efficacy as inhibitors for mild steel corrosion in HCl solution. The study found that these compounds significantly inhibited corrosion, with efficiencies up to 96.1% at certain concentrations, suggesting their potential use as effective corrosion inhibitors (Yadav et al., 2016).

Green Synthesis

The emphasis on eco-friendly chemical processes has led to the exploration of green synthesis methods involving pyrazolone derivatives. Kiyani and Bamdad (2018) utilized sodium ascorbate as a catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles through an eco-friendly multicomponent cyclocondensation. This process highlights the role of pyrazolone derivatives in promoting environmentally sustainable chemical synthesis (Kiyani & Bamdad, 2018).

Organometallic Complexes

Pyrazolone derivatives also find applications in the synthesis of organometallic complexes. Esquius et al. (2000) synthesized new water-soluble pyrazolate rhodium(I) complexes using 3,5-dimethyl-4-aminomethylpyrazole ligands. These complexes demonstrate the versatility of pyrazolone derivatives in organometallic chemistry, paving the way for the development of novel catalysts and materials (Esquius et al., 2000).

Heterocyclic Chemistry

Varvounis et al. (2007) detailed the reactivity of ring substituents in pyrazol-3-ones, highlighting their importance in heterocyclic chemistry. The study elucidates various reactions involving alkylation, acylation, and halogenation, demonstrating the compound's utility in synthesizing diverse heterocyclic compounds with potential pharmaceutical applications (Varvounis et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(3-aminopropyl)-1,4-dihydropyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-3-1-2-5-4-6(10)9-8-5/h1-4,7H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOLXWWFPWRNQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-aminopropyl)-4,5-dihydro-1H-pyrazol-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590880.png)

![3-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590885.png)

![2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate](/img/structure/B2590893.png)

![N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2590894.png)

![N-[Cyclopropyl-[4-(2-methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2590898.png)

![5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2590902.png)